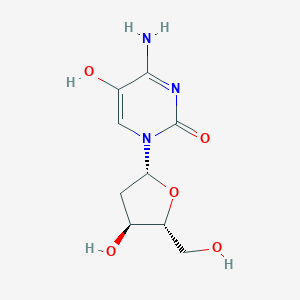
5-Hydroxy-2'-deoxycytidine
Overview
Description
5-Hydroxy-2'-deoxycytidine, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3O5 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Deoxy-5-hydroxycytidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
5-Hydroxy-2’-deoxycytidine (5-OHdC) and its analogue 5-hydroxy-2’-deoxyuridine (5-OHdU) are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase (FPG). Additionally, 5-OHdU is a substrate for uracil DNA N-glycosylase . These enzymes play a crucial role in DNA repair and maintenance.
Mode of Action
The mode of action of 5-OHdC involves its interaction with the aforementioned enzymes. Endonuclease III removes 5-OHdC and 5-OHdU via a N-glycosylase/β-elimination reaction, FPG follows a N-glycosylase/β,δ-elimination reaction, and uracil N-glycosylase removes 5-OHdU by N-glycosylase action leaving behind an abasic site .
Biochemical Pathways
5-OHdC and 5-OHdU are major products of oxidative DNA damage with mutagenic potential . The biochemical pathways affected by 5-OHdC involve DNA repair mechanisms. The enzymes Escherichia coli endonuclease III, formamidopyrimidine DNA N-glycosylase, and uracil DNA N-glycosylase play a significant role in these pathways .
Result of Action
The primary result of 5-OHdC action is the repair of oxidative DNA damage. By serving as a substrate for DNA repair enzymes, 5-OHdC contributes to the maintenance of genomic integrity .
Action Environment
The action of 5-OHdC is influenced by the cellular environment, particularly the presence and activity of specific enzymes. Factors such as oxidative stress, which can increase the production of 5-OHdC, may also influence its action .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2’-deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It is a substrate for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase . These enzymes remove 5-Hydroxy-2’-deoxycytidine via a N-glycosylase/β-elimination reaction . The nature of these interactions involves the oxidation of 5-Hydroxy-2’-deoxycytidine, which is a crucial step in the biochemical reactions involving this compound .
Cellular Effects
The effects of 5-Hydroxy-2’-deoxycytidine on various types of cells and cellular processes are significant. It influences cell function by interacting with DNA and RNA chains . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a substrate for uracil DNA N-glycosylase and has been used to study the oxidation of DNA due to exposure to reactive oxygen species .
Molecular Mechanism
5-Hydroxy-2’-deoxycytidine exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, it is incorporated into DNA during replication, where it inhibits DNA methyltransferases by creating permanent cross-links between the protein and the 5-aza-cytosine nucleobase .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-Hydroxy-2’-deoxycytidine change. It has been observed that the levels of 5-Hydroxy-2’-deoxycytidine in untreated commercial-grade calf thymus DNA increased substantially when exposed to various conditions, indicating that it is a major oxidative DNA damage product .
Metabolic Pathways
5-Hydroxy-2’-deoxycytidine is involved in several metabolic pathways. It interacts with enzymes like Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase
Properties
IUPAC Name |
4-amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)/t4-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZJTNZSBMVFSU-UBKIQSJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966652 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52278-77-0 | |
| Record name | 5-Hydroxy-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52278-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2'-deoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052278770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-DEOXY-5-HYDROXYCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JHE7FC4BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-deoxy-5-hydroxycytidine affect DNA replication and potentially contribute to mutations?
A1: Research suggests that 5-OHdC can be incorporated into DNA during replication by DNA polymerase, potentially acting as a premutagenic lesion. [, ] While 5-OHdCTP can be incorporated in place of dCTP and to a lesser extent dTTP, its presence in the DNA template leads to mispairing during replication. [] This mispairing varies depending on the surrounding DNA sequence context. For example, in one sequence context, dG was primarily incorporated opposite 5-OHdC, while in another, dC was predominantly incorporated. [] This sequence-dependent misincorporation suggests that 5-OHdC could lead to both C-->T transitions and C-->G transversions, potentially contributing to mutations. []
Q2: Can 2'-deoxy-5-hydroxycytidine be incorporated into DNA in the same way as canonical nucleotides?
A2: Research indicates that 5-OHdC can be incorporated into DNA, but not with the same fidelity as canonical nucleotides. Studies utilizing the Klenow fragment of Escherichia coli DNA polymerase I (lacking exonuclease activity) demonstrated that 5-OHdCTP can substitute for dCTP during DNA synthesis and, to a smaller extent, for dTTP. [] This suggests that DNA polymerase can recognize and utilize 5-OHdCTP as a substrate, albeit with a degree of infidelity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



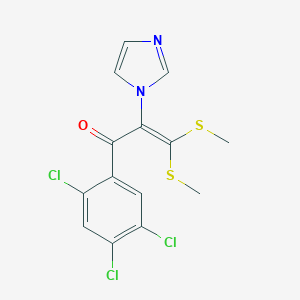

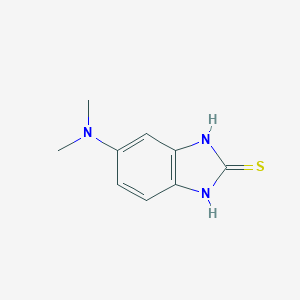
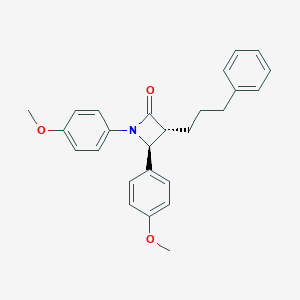
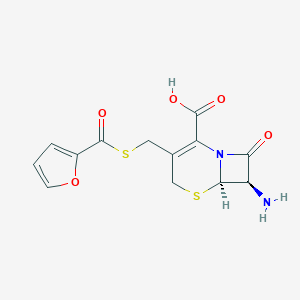


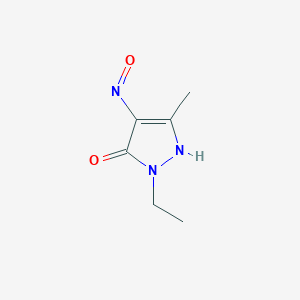

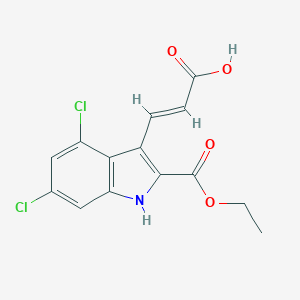
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)

